Disodium 5'-inosinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Disodium 5’-inosinate plays a significant role in biochemical reactions. It is used as a flavor enhancer, often in synergy with monosodium glutamate (MSG), to provide the umami taste . It interacts with taste receptors on the tongue to enhance savory flavors .

Cellular Effects

The cellular effects of Disodium 5’-inosinate are primarily related to its role as a flavor enhancer. It influences cell function by interacting with taste receptors on the tongue, enhancing the perception of savory flavors .

Molecular Mechanism

The molecular mechanism of Disodium 5’-inosinate involves its interaction with taste receptors on the tongue. It binds to these receptors and enhances the perception of savory flavors .

Temporal Effects in Laboratory Settings

Disodium 5’-inosinate is stable at 100 °C and will not decompose until the temperature is around 230 °C . Its effects over time in laboratory settings would primarily be related to its role as a flavor enhancer .

Dosage Effects in Animal Models

As with any substance, adverse effects may occur at high doses .

Metabolic Pathways

Disodium 5’-inosinate is involved in the purine metabolism pathway . It can be produced by two methods: through sugar fermentation or from yeast extract . Inosinate is naturally found in meat and fish at levels of 80–800 mg/100 g .

Transport and Distribution

It is soluble in water, which facilitates its distribution in aqueous environments .

Subcellular Localization

Given its role as a flavor enhancer, it is likely to interact with taste receptors on the surface of cells .

准备方法

合成路线和反应条件: 5'-肌苷酸二钠一水合物可以通过使用细菌菌株发酵糖来合成。 发酵过程涉及将碳源(如糖)转化为肌苷 . 然后将该肌苷磷酸化以产生肌苷酸,然后用氢氧化钠中和以形成 5'-肌苷酸二钠 .

工业生产方法: 5'-肌苷酸二钠一水合物的工业生产通常涉及结晶过程。 与离子交换树脂方法相比,这种方法减少了废水,并通过控制温度和使用少量有机溶剂生产高纯度的 5'-肌苷酸二钠 .

化学反应分析

反应类型: 5'-肌苷酸二钠一水合物可以进行各种化学反应,包括:

氧化: 此反应涉及失去电子,通常由氧化剂促进。

还原: 此反应涉及获得电子,通常使用还原剂。

取代: 此反应涉及用另一个原子或基团取代分子中的一个原子或基团。

常见试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化锂铝。

取代反应: 卤素、亲核试剂。

形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生肌苷酸单磷酸衍生物,而还原可能会产生肌苷。

科学研究应用

5'-肌苷酸二钠一水合物具有广泛的科学研究应用:

化学: 用作各种化学反应和研究中的试剂。

生物学: 研究其作为内源性代谢物的作用及其对细胞过程的影响。

医学: 研究其潜在的治疗作用,包括神经保护、心脏保护、抗炎和免疫调节活性

工业: 在食品工业中广泛用作增味剂,以提供鲜味.

作用机制

5'-肌苷酸二钠一水合物的作用机制涉及其转化为肌苷,肌苷具有各种生物学作用。 肌苷作用于神经和炎症机制以降低疼痛阈值并促进神经再生 . 它还与腺苷受体相互作用,从而在神经和精神疾病中发挥其治疗潜力 .

相似化合物的比较

5'-肌苷酸二钠一水合物经常与类似化合物(如 5'-鸟苷酸二钠和 5'-核苷酸二钠)进行比较。 这些化合物也用作增味剂,并且具有相似的化学结构 . 5'-肌苷酸二钠一水合物在其特定的应用和作用方面是独一无二的,特别是在其作为内源性代谢物的角色及其治疗潜力方面 .

类似化合物:

- 5'-鸟苷酸二钠

- 5'-核苷酸二钠

属性

CAS 编号 |

4691-65-0 |

|---|---|

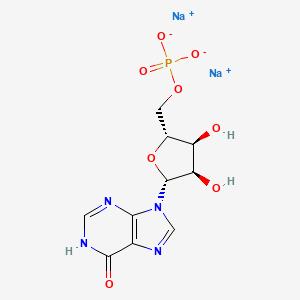

分子式 |

C10H13N4O8P.2Na C10H13N4Na2O8P |

分子量 |

394.19 g/mol |

IUPAC 名称 |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 |

InChI 键 |

SLIUELDPAPMQIB-IDIVVRGQSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

手性 SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na].[Na] |

规范 SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na].[Na] |

物理描述 |

Odourless, colourless or white crystals or powder |

溶解度 |

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |

同义词 |

5’-Inosinic Acid Disodium Salt; 5’-IMP di-Na salt; 5’-IMP Disodium Salt; Disodium 5’-IMP; Disodium 5’-Inosinate; Disodium IMP; Disodium Inosinate; Disodium Inosine 5’-Monophosphate; Disodium Inosine 5’-Phosphate; E 631; E 631 (Food Enhancement Agent) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1'-13C]uridine](/img/structure/B1146227.png)

![[5'-13C]Uridine](/img/new.no-structure.jpg)

![(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B1146233.png)

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)

![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)